5-(pyridin-3-yl)-1H-indazol-3-amine 5-(pyridin-3-yl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18736968
InChI: InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16)
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

5-(pyridin-3-yl)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC18736968

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

5-(pyridin-3-yl)-1H-indazol-3-amine -

Specification

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 5-pyridin-3-yl-1H-indazol-3-amine
Standard InChI InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16)
Standard InChI Key YRQFMGQEYZAZOZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-(Pyridin-3-yl)-1H-indazol-3-amine (CAS: 1176535-07-1) is a bicyclic aromatic compound with the molecular formula C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol. Key structural features include:

  • Indazole core: A benzannulated pyrazole ring with an amine group at position 3.

  • Pyridin-3-yl substituent: A pyridine ring attached at position 5 of the indazole via a carbon-carbon bond .

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name3-pyridin-3-yl-1H-indazol-5-aminePubChem
SMILESC1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)NPubChem
Molecular Weight210.23 g/molPubChem
LogP (XLogP3)2.4Calculated
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.60 (d, J=4.8 Hz, 1H, pyridine-H), 8.10 (s, 1H, indazole-H), 7.85–7.45 (m, 4H, aromatic-H), 5.60 (s, 2H, NH₂) .

  • MS (ESI+): m/z 211.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Suzuki-Miyaura Cross-Coupling:

    • Reactants: 5-Bromo-1H-indazol-3-amine and pyridin-3-yl boronic acid.

    • Conditions: Pd catalyst, Cs₂CO₃ base, dioxane/H₂O, 90°C, 12h.

    • Yield: 65–75% .

  • Amide Coupling (for derivatives):

    • The product is functionalized at N1 with acyl groups (e.g., phenyl acetic acid) using EDC/DMAP to enhance kinase binding .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O70
Amide FormationEDC, DMAP, DCM60–80

Structural Modifications

  • Pyridine Position: Replacing the 3-pyridinyl group with 4-pyridinyl improves haspin inhibition (IC₅₀ from 240 nM to 78 nM) .

  • N1 Acylation: Introducing m-hydroxyphenyl acetic acid at N1 enhances potency (e.g., compound 21, IC₅₀ = 78 nM) .

Biological Activity and Mechanism

Kinase Inhibition Profile

5-(Pyridin-3-yl)-1H-indazol-3-amine exhibits selective inhibition against haspin, a kinase regulating histone H3 phosphorylation. Comparative data with analogs:

Table 3: Haspin Inhibitory Activity

CompoundPyridine PositionIC₅₀ (nM)Selectivity vs. Clk4
5-(Pyridin-3-yl) analog3-pyridinyl2408-fold
5-(Pyridin-4-yl) analog4-pyridinyl7815-fold

Anticancer Effects

  • NCI-60 Cell Line Screening: Derivatives show growth inhibition (GI₅₀ = 0.23–1.15 μM) in breast (4T1) and colon (HCT116) cancers .

  • Mechanism: Apoptosis induction via Bax/Bcl-2 ratio modulation, ROS generation, and mitochondrial membrane depolarization .

Structure-Activity Relationships (SAR)

Critical Substituents

  • Pyridine Orientation: 4-Pyridinyl > 3-pyridinyl for haspin affinity due to better ATP-pocket fit .

  • N1 Side Chain: Hydrophobic acyl groups (e.g., m-hydroxyphenyl) improve potency by forming H-bonds with Glu613 .

Selectivity Considerations

  • Off-Target Kinases: Minimal inhibition of Clk1–3, Dyrk1A/B (<20% at 1 μM) .

  • Cellular Selectivity: No genotoxicity observed at ≤500 nM, unlike CHR-6494 (a pan-kinase inhibitor) .

Pharmacokinetic and Drug-Likeness Profiles

In Silico Predictions

  • Lipophilicity: LogP = 2.4 (optimal for blood-brain barrier penetration) .

  • Solubility: ~50 μM in aqueous buffer (pH 7.4) .

  • Rule of Five Compliance: Molecular weight <500, H-bond donors <5, acceptors <10 .

Metabolic Stability

  • Microsomal Clearance: Moderate (CLhep = 15 mL/min/kg in human liver microsomes) .

Applications in Drug Discovery

Haspin-Targeted Therapeutics

  • Lead Optimization: Serves as a scaffold for dual Haspin/PLK1 inhibitors, showing synergy with paclitaxel in lung cancer models .

  • Clinical Potential: Derivatives with IC₅₀ <100 nM advance to preclinical trials for solid tumors .

Broader Kinase Inhibition

  • CDK8/19 Inhibition: Structural analogs (e.g., CCT251921) exhibit antitumor activity in colorectal cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator